3-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidine ring bearing an imidazole sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or diesters under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides or cyclopropyl carbenes in the presence of a base.
Attachment of the Methoxy Group: This can be done via nucleophilic substitution reactions using methoxy-containing reagents.
Incorporation of the Pyrrolidine Ring: This step may involve the use of pyrrolidine derivatives in a nucleophilic addition or substitution reaction.
Addition of the Imidazole Sulfonyl Group: This can be achieved through sulfonylation reactions using imidazole sulfonyl chlorides or related reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonyl chlorides, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole sulfonyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The pyridazine ring and other substituents may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole or omeprazole, which have various biological activities.
Pyridazine Derivatives: Compounds like pyridazine-based inhibitors used in medicinal chemistry.
Sulfonyl Compounds: Sulfonyl-containing drugs like sulfonamides, which are known for their antimicrobial properties.
Uniqueness
3-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and other applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H19N5O3S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-cyclopropyl-6-[[1-(1H-imidazol-5-ylsulfonyl)pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C15H19N5O3S/c21-24(22,15-7-16-10-17-15)20-6-5-11(8-20)9-23-14-4-3-13(18-19-14)12-1-2-12/h3-4,7,10-12H,1-2,5-6,8-9H2,(H,16,17) |
InChI Key |
PRGAYTAYAXVDNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4=CN=CN4 |
Origin of Product |
United States |
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